3-(aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride
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Overview
Description
3-(aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride is an organic compound with a unique structure that includes an aminomethyl group and a dimethylpentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride typically involves the reaction of 4,4-dimethylpentan-1-ol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate aminomethyl derivative, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products
Oxidation: Formation of 4,4-dimethylpentan-1-one.
Reduction: Formation of 3-(aminomethyl)-4,4-dimethylpentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(aminomethyl)phenylboronic acid hydrochloride
- 3-(aminomethyl)benzeneboronic acid hydrochloride
- 2-(aminomethyl)-1,3-propanediol
Uniqueness
3-(aminomethyl)-4,4-dimethylpentan-1-ol hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an aminomethyl group and a dimethylpentanol backbone sets it apart from other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
2751611-67-1 |
---|---|
Molecular Formula |
C8H20ClNO |
Molecular Weight |
181.7 |
Purity |
95 |
Origin of Product |
United States |
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